[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound with the molecular formula C₆H₄ClF₃N₂O₂ and a molecular weight of 228.56 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a trifluoroethyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and anticancer agents .
Industry
Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The trifluoroethyl group enhances its binding affinity to target proteins, while the pyrazole ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, [4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid offers a unique combination of chloro and trifluoroethyl groups, enhancing its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules with specific chemical and biological properties .
Properties
CAS No. |
1328640-67-0 |
---|---|
Molecular Formula |
C7H6ClF3N2O2 |
Molecular Weight |
242.58 |
IUPAC Name |
2-[4-chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-2-13(3-7(9,10)11)12-5(4)1-6(14)15/h2H,1,3H2,(H,14,15) |
InChI Key |
KEVMSQXLVYLHSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Cl |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.